molecular formula C13H10BrFS B14032903 (4-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)(methyl)sulfane

(4-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)(methyl)sulfane

Cat. No.: B14032903
M. Wt: 297.19 g/mol
InChI Key: LWXURDQSZFBWRR-UHFFFAOYSA-N
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Description

(4-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)(methyl)sulfane is an organosulfur compound that features a biphenyl core substituted with bromine, fluorine, and a methylsulfane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)(methyl)sulfane typically involves the following steps:

Industrial Production Methods

Industrial production of (4-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)(methyl)sulfane follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, catalysts, and reaction temperatures.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)(methyl)sulfane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Dehalogenated biphenyl derivatives.

    Substitution: Functionalized biphenyl derivatives with various substituents.

Mechanism of Action

The mechanism of action of (4-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)(methyl)sulfane involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)(methyl)sulfane is unique due to the presence of both bromine and fluorine substituents on the biphenyl core, along with a methylsulfane group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C13H10BrFS

Molecular Weight

297.19 g/mol

IUPAC Name

1-bromo-3-fluoro-2-methylsulfanyl-4-phenylbenzene

InChI

InChI=1S/C13H10BrFS/c1-16-13-11(14)8-7-10(12(13)15)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

LWXURDQSZFBWRR-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1F)C2=CC=CC=C2)Br

Origin of Product

United States

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